molecular formula C13H16O4 B13516340 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B13516340
M. Wt: 236.26 g/mol
InChI Key: NUXVGGRWOMVPGH-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholine esterase inhibitors, which are useful in treating Alzheimer’s disease . The compound’s structure allows it to bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy groups and carboxylic acid functionality make it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5,6-dimethoxy-2-methyl-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-13(12(14)15)6-8-4-10(16-2)11(17-3)5-9(8)7-13/h4-5H,6-7H2,1-3H3,(H,14,15)

InChI Key

NUXVGGRWOMVPGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C1)OC)OC)C(=O)O

Origin of Product

United States

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